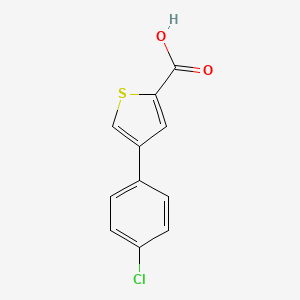

4-(4-Chlorophenyl)thiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGAFEJENIBSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370960 | |

| Record name | 4-(4-chlorophenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-46-4 | |

| Record name | 4-(4-chlorophenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the thiophene scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and versatile reactivity make it a privileged structure in medicinal chemistry.[1][2][3] This guide focuses on a specific, high-value derivative: 4-(4-Chlorophenyl)thiophene-2-carboxylic acid. The strategic placement of a 4-chlorophenyl group at the C4 position and a carboxylic acid at the C2 position creates a molecule with significant potential for developing novel therapeutics and functional materials.[2][4] This document moves beyond a simple recitation of methods; it provides a field-proven, in-depth analysis of the synthesis and characterization of this compound, emphasizing the causal logic behind each experimental decision to empower researchers in their own laboratory endeavors.

I. Strategic Approach: Retrosynthetic Analysis and Synthesis Design

A robust synthetic strategy begins with a logical deconstruction of the target molecule. The primary disconnection point for this compound is the carbon-carbon bond linking the thiophene and chlorophenyl rings. This immediately suggests a palladium-catalyzed cross-coupling reaction, for which the Suzuki-Miyaura coupling is an exceptionally reliable and versatile choice due to its high functional group tolerance and the general stability of its organoboron reagents.[5][6]

The second key feature, the carboxylic acid, can be introduced after the C-C bond formation. Synthesizing the molecule with a more robust ester protecting group, which is less likely to interfere with the palladium catalyst, and subsequently hydrolyzing it to the desired carboxylic acid is a common and effective strategy. This leads to a two-step synthesis that is both efficient and high-yielding.

Caption: A streamlined two-step synthetic route to the target compound.

II. Part 1: Step-by-Step Synthesis Protocol

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[5] The catalytic cycle, driven by a palladium(0) complex, involves three key stages: oxidative addition, transmetalation, and reductive elimination.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 4-(4-Chlorophenyl)thiophene-2-carboxylate

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 4-bromothiophene-2-carboxylate (1.0 eq), (4-chlorophenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The use of bulky, electron-rich phosphine ligands is crucial as they stabilize the active Pd(0) species, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination.[5][8]

-

Solvent Addition & Degassing: Add a 4:1 mixture of Toluene:Water (volume appropriate for reaction scale). The biphasic system is necessary to dissolve the organic substrates and the inorganic base.[9] Degas the mixture by bubbling nitrogen through the solution for 20 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester intermediate as a solid.

Step 2: Saponification (Base-Catalyzed Ester Hydrolysis)

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.[10] The mechanism proceeds via a nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[11] The reaction is rendered effectively irreversible by the final, highly favorable acid-base reaction between the carboxylic acid product and the alkoxide leaving group or another equivalent of base, forming a stable carboxylate salt.[11][12]

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: In a 100 mL round-bottom flask, dissolve the methyl 4-(4-chlorophenyl)thiophene-2-carboxylate intermediate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Base Addition: Add sodium hydroxide (NaOH, 3.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 70 °C) and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield this compound as a solid.

III. Part 2: Comprehensive Characterization

Confirming the identity and purity of the final compound is a critical step that relies on a suite of analytical techniques. Each method provides a unique piece of structural information, which, when combined, provides an unambiguous validation of the target molecule.

Caption: A logical workflow for the analytical validation of the final product.

Physicochemical and Spectroscopic Data Summary

| Property | Expected Value / Observation |

| Molecular Formula | C₁₁H₇ClO₂S[13] |

| Molecular Weight | 238.69 g/mol [13] |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 8.0-8.2 (m, 2H, Thiophene-H), 7.7 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ ~163 (C=O), signals between 125-145 for aromatic and thiophene carbons |

| FT-IR (ATR, cm⁻¹) | ~2500-3300 (broad, O-H), ~1680 (s, C=O), ~1590 (m, C=C), ~1090 (m, C-Cl) |

| Mass Spec. (EI) | M⁺ at m/z 238, M+2 at m/z 240 (approx. 3:1 ratio) |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. A very broad singlet appearing far downfield (δ > 12 ppm) is characteristic of the carboxylic acid proton. The thiophene ring should exhibit two distinct signals, likely doublets or singlets depending on the specific coupling constants. The 4-chlorophenyl group will present as a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (δ > 160 ppm). The remaining aromatic and thiophene carbons will appear in the typical range of δ 120-145 ppm.

-

FT-IR Spectroscopy: Infrared spectroscopy is excellent for identifying key functional groups. A very broad absorption band from ~2500-3300 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound. The presence of a single chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with an M+2 peak that is approximately one-third the intensity of the M⁺ peak, confirming the elemental composition.[13]

IV. Conclusion and Future Outlook

This guide has detailed a reliable and well-precedented two-step synthesis for this compound via a Suzuki-Miyaura cross-coupling and subsequent saponification. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been outlined to ensure the unambiguous characterization of the final product. As a versatile scaffold, this compound is primed for further derivatization, particularly at the carboxylic acid position, opening avenues for the development of novel esters, amides, and other derivatives for screening in drug discovery programs and for application in advanced material synthesis.

References

-

Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: PMC - NIH URL: [Link]

-

Title: this compound | C11H7ClO2S | CID 2735808 Source: PubChem URL: [Link]

- Title: Preparation method of 2-thiophenecarboxylic acid Source: Google Patents URL

-

Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

- Title: Thiophene-2-carboxylic-acid derivatives and process for their preparation Source: Google Patents URL

-

Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: NIH URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH URL: [Link]

-

Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

-

Title: Thiophene synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: What's the role of the phosphine ligand in Suzuki couplings? Source: Reddit URL: [Link]

-

Title: Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes Source: ACS Publications URL: [Link]

-

Title: THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID Source: Thesis, University of Richmond URL: [Link]

-

Title: (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: ResearchGate URL: [Link]

-

Title: Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation Source: RSC Publishing URL: [Link]

-

Title: NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES Source: Farmacia Journal URL: [Link]

-

Title: hydrolysis of esters Source: Chemguide URL: [Link]

- Title: Synthetic process of 4-(4-chlorophenyl)

-

Title: Ester to Acid - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also... Source: ResearchGate URL: [Link]

-

Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: PMC - PubMed Central URL: [Link]

-

Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water Source: ResearchGate URL: [Link]

-

Title: Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent Source: Semantic Scholar URL: [Link]

-

Title: Merits of the Suzuki Coupling Reaction Source: BYJU'S URL: [Link]

-

Title: NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES Source: Semantic Scholar URL: [Link]

-

Title: DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives Source: MDPI URL: [Link]

-

Title: Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Source: ResearchGate URL: [Link]

-

Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water Source: Semantic Scholar URL: [Link]

-

Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

-

Title: How to purify esterefication product? Source: ResearchGate URL: [Link]

-

Title: Thiophene-2-carboxylic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: MDPI URL: [Link]

-

Title: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts Source: ACS Publications URL: [Link]

-

Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

-

Title: 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid Source: MDPI URL: [Link]

-

Title: 2-((4-Chlorophenyl)thio)pyridine - SpectraBase Source: SpectraBase URL: [Link]

-

Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: Semantic Scholar URL: [Link]

-

Title: 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 Source: PubChem - NIH URL: [Link]

-

Title: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Source: MDPI URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. This compound | C11H7ClO2S | CID 2735808 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

Foreword: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. A compound's efficacy, safety, and metabolic profile are intrinsically linked to its precise molecular architecture. For heterocyclic compounds like this compound, which serve as vital scaffolds in medicinal chemistry, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for program success.[1][2]

This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound (CID 2735808).[3] It is designed for researchers, medicinal chemists, and analytical scientists. We will move beyond a simple recitation of data, focusing instead on the causality behind the spectral features. We will explore how the interplay of the thiophene ring, the p-chlorophenyl substituent, and the carboxylic acid moiety gives rise to a unique spectroscopic fingerprint, and how to interpret this fingerprint with confidence.

Molecular Structure and Analytical Strategy

The target molecule, this compound, possesses several key structural features that will be interrogated by various spectroscopic techniques:

-

A disubstituted thiophene ring, an electron-rich aromatic heterocycle.

-

A p-chlorophenyl group, which introduces specific aromatic protons and a characteristic isotopic pattern in mass spectrometry.

-

A carboxylic acid group, a key functional handle with distinct IR and NMR signatures.

Our analytical workflow is designed to provide orthogonal data, ensuring a self-validating system for structural confirmation.

Caption: A logical workflow for the structural elucidation of a novel chemical entity.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Acquire data in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ionization modes to maximize the probability of observing a strong molecular ion peak.

-

Analysis: Compare the measured monoisotopic mass to the theoretical exact mass. The mass accuracy should ideally be within 5 ppm.

Expected Data & Interpretation

The molecular formula is C₁₁H₇ClO₂S. The theoretical monoisotopic mass is calculated to be 237.9855 Da.[3] The presence of chlorine is a key validation point, as it will produce a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (³⁵Cl:³⁷Cl ≈ 3:1).

| Adduct | Ionization Mode | Calculated m/z | Expected Observation |

| [M]⁺ | Positive | 237.9855 | Molecular ion. Look for the A+2 peak at ~239.9826 due to the ³⁷Cl isotope. |

| [M+H]⁺ | Positive | 238.9928 | Often the base peak in ESI positive mode. The A+2 peak will be at ~240.9899.[4] |

| [M+Na]⁺ | Positive | 260.9748 | A common adduct, especially if sodium salts are present.[4] |

| [M-H]⁻ | Negative | 236.9783 | The deprotonated carboxylate is very stable, leading to a strong signal in negative mode.[4] |

Trustworthiness Check: The observation of the correct monoisotopic mass with high accuracy (<5 ppm) and the characteristic ~3:1 isotopic pattern for the chlorine atom provides extremely high confidence in the elemental composition of the molecule.

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Key expected fragments would arise from the loss of the carboxylic acid group.

-

Loss of COOH: [M - 45]⁺ or [M-H - 44]⁻

-

Loss of CO₂: [M-H - 44]⁻ (from the carboxylate)

This fragmentation pattern provides initial evidence for the presence of the carboxylic acid moiety.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is recommended for solid samples.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum will be dominated by signals from the carboxylic acid and the aromatic rings.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance & Rationale |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad, strong band. The breadth is due to extensive hydrogen bonding of the carboxylic acid dimers in the solid state.[6] |

| ~1700 | C=O stretch | Carboxylic Acid | A very strong, sharp absorption. Its position indicates a conjugated carboxylic acid (conjugated with the thiophene ring).[6] |

| 1600 - 1450 | C=C stretch | Aromatic Rings | Multiple sharp bands of medium intensity corresponding to the thiophene and chlorophenyl rings.[7] |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | A medium to strong band, coupled with the O-H bend.[6] |

| ~1100 | C-Cl stretch | Chlorophenyl | A medium to strong band, characteristic of the aryl chloride. |

| 850 - 800 | C-H out-of-plane bend | p-disubstituted ring | A strong band indicating 1,4-disubstitution on the phenyl ring. |

| ~700 | C-S stretch | Thiophene Ring | A weaker band characteristic of the C-S bond within the thiophene heterocycle.[7][8] |

Expertise Insight: The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is the hallmark of a hydrogen-bonded carboxylic acid. Its presence, along with the strong carbonyl peak around 1700 cm⁻¹, provides definitive evidence for this functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of a molecule. We will analyze both ¹H and ¹³C NMR data.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve polar compounds and exchange with the acidic proton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Standard carbon experiment, often proton-decoupled.

-

(Optional) 2D NMR: Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be used for unambiguous assignment.

-

Predicted ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)

The structure has 6 unique protons. The carboxylic acid proton will be very broad and may exchange with residual water in the solvent.

Caption: Chemical structure and proton labeling for NMR analysis.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-a (COOH) | 12.0 - 13.5 | broad singlet | 1H | Acidic proton, chemical shift is concentration and solvent dependent. Very deshielded. |

| H-3 | 7.8 - 8.0 | doublet (d) | 1H | Thiophene proton adjacent to the electron-withdrawing COOH group. Deshielded. Small coupling to H-5. |

| H-5 | 8.1 - 8.3 | doublet (d) | 1H | Thiophene proton adjacent to the sulfur and deshielded by the chlorophenyl ring. Small coupling to H-3. |

| H-c, H-c' | 7.6 - 7.8 | doublet (d) | 2H | Phenyl protons ortho to the thiophene ring. Appear as a standard doublet of an AA'BB' system. |

| H-b, H-b' | 7.4 - 7.6 | doublet (d) | 2H | Phenyl protons meta to the thiophene ring (ortho to Cl). Appear as the other half of the AA'BB' system. |

Predicted ¹³C NMR Data & Interpretation (100 MHz, DMSO-d₆)

The molecule has 9 unique carbon signals (due to symmetry in the p-chlorophenyl ring).

| Predicted δ (ppm) | Carbon Environment | Rationale |

| ~163 | C=O | Carboxylic acid carbonyl carbon, deshielded. |

| ~145 | C4-Thiophene | Aromatic carbon bearing the chlorophenyl group. |

| ~138 | C2-Thiophene | Aromatic carbon bearing the COOH group. |

| ~135 | C-Cl (Phenyl) | Aromatic carbon bearing the chlorine atom. |

| ~132 | C-ipso (Phenyl) | Aromatic carbon attached to the thiophene ring. |

| ~130 | C5-Thiophene | Aromatic C-H on the thiophene ring. |

| ~129 | C-b (Phenyl) | Aromatic C-H carbons ortho to the chlorine. |

| ~127 | C-c (Phenyl) | Aromatic C-H carbons meta to the chlorine. |

| ~125 | C3-Thiophene | Aromatic C-H on the thiophene ring. |

Authoritative Grounding: The assignment of aromatic and heterocyclic chemical shifts is based on established principles of substituent effects, where electron-withdrawing groups (like COOH and Cl) deshield adjacent carbons and protons, shifting their signals downfield.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is achieved through a multi-faceted spectroscopic approach. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine. Infrared spectroscopy provides definitive evidence of the carboxylic acid functional group. Finally, ¹H and ¹³C NMR spectroscopy reveal the specific connectivity of the carbon-hydrogen framework, confirming the substitution pattern on both the thiophene and phenyl rings. When combined, these techniques provide an unambiguous and self-validating confirmation of the molecular structure, an essential prerequisite for its advancement in research and development pipelines.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction... Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H7ClO2S). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics.... Retrieved from [Link]

-

ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide.... Retrieved from [Link]

-

IJRPR. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

-

NIST. (n.d.). Thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene.... Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. This compound | C11H7ClO2S | CID 2735808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

Crystal structure of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Crystal Structure and Physicochemical Properties of 4-(4-Chlorophenyl)thiophene-2-carboxylic Acid

Disclaimer: This document synthesizes publicly available data and established scientific principles. While a specific, complete single-crystal X-ray diffraction study for this compound was not located in the searched literature, the structural analysis herein is based on expert interpretation of data from analogous compounds and chemical databases.

Abstract

This compound (C₁₁H₇ClO₂S) is a molecule of significant interest in medicinal chemistry and materials science.[1] Its rigid, heteroaromatic scaffold, combined with the electronic influence of the chlorophenyl group and the hydrogen-bonding capability of the carboxylic acid, makes it a versatile building block.[1] This guide provides a comprehensive technical overview of its synthesis, expected structural characteristics, and physicochemical properties, offering field-proven insights for researchers and developers.

Rationale and Significance

The thiophene moiety is a privileged structure in pharmacology, often serving as a bioisostere for a phenyl ring, and is found in numerous approved drugs.[2] The strategic placement of a 4-chlorophenyl group can enhance biological activity through hydrophobic and halogen-bonding interactions. The carboxylic acid at the 2-position is a key functional handle for forming esters and amides, and critically, it dictates the supramolecular assembly in the solid state through robust hydrogen bonding.[3] Understanding the three-dimensional structure is therefore paramount for rational drug design, predicting protein-ligand interactions, and engineering novel materials with tailored electronic properties.[1][4]

Synthesis and Crystallization

The synthesis of this compound is efficiently achieved via modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is the preferred industrial and laboratory-scale method due to its high functional group tolerance and excellent yields.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Assembly: In a nitrogen-flushed Schlenk flask, combine 4-bromo-2-thiophenecarboxylic acid (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) as the catalyst.

-

Solvent & Degassing: Add a 4:1 mixture of Dioxane/H₂O. Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate. Acidify to pH 2-3 with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

Crystallization for X-ray Diffraction

High-quality single crystals suitable for X-ray analysis are typically grown via slow evaporation. A saturated solution of the purified compound in a solvent system like acetone or an ethanol/water mixture is prepared, lightly covered to allow for slow solvent evaporation over several days at ambient temperature.

Caption: Synthetic and purification workflow for the target compound.

Structural Analysis & Physicochemical Properties

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂S | PubChem[5] |

| Molecular Weight | 238.69 g/mol | PubChem[5] |

| CAS Number | 386715-46-4 | PubChem[5] |

| Melting Point | 232-235 °C | Matrix Scientific[6] |

| Predicted XlogP | 3.7 | PubChem[5] |

Expected Crystal Structure and Supramolecular Interactions

The crystal packing of aromatic carboxylic acids is overwhelmingly dominated by the formation of hydrogen-bonded dimers. It is expertly predicted that this compound will crystallize to form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.

-

Hydrogen Bonding: This primary interaction creates a stable, planar eight-membered ring motif, which acts as the fundamental building block of the crystal lattice.

-

Aromatic Interactions: The extended π-systems of the thiophene and chlorophenyl rings will likely engage in π-π stacking or C-H···π interactions, further stabilizing the three-dimensional network. The specific geometry (e.g., parallel-displaced or T-shaped) of these interactions would influence the overall packing density.

-

Halogen Bonding: The chlorine atom can act as a weak Lewis acid, potentially forming C-Cl···O or C-Cl···S halogen bonds, which are increasingly recognized as important directional forces in crystal engineering.

Caption: Key intermolecular forces predicted in the crystal lattice.

Spectroscopic and Thermal Characterization

Spectroscopic and thermal analyses are crucial for confirming the identity and purity of the synthesized compound and understanding its thermal stability.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks: a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch at approximately 1700 cm⁻¹, and C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the protons on the thiophene and chlorophenyl rings, typically in the aromatic region (7.0-8.5 ppm), along with a highly deshielded, broad singlet for the carboxylic acid proton (>12 ppm). ¹³C NMR would confirm the number of unique carbon environments.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) would show a sharp endothermic peak corresponding to the melting point (232-235 °C), confirming the crystallinity and purity of the sample.[8] Thermogravimetric Analysis (TGA) would determine the decomposition temperature, which is expected to be high given the aromatic nature of the compound, indicating good thermal stability suitable for materials science applications.[9]

Potential Applications

The structural and chemical attributes of this compound make it a valuable compound in several high-value research and development areas.

-

Pharmaceutical Development: The molecule serves as an important intermediate for synthesizing more complex active pharmaceutical ingredients (APIs).[3][4] Its structural motifs are associated with potential anticancer and anti-inflammatory activities.[4]

-

Materials Science: The compound's rigid, planar structure and potential for self-assembly make it a candidate for creating organic semiconductors, conducting polymers, and other advanced materials where electronic properties are critical.[1]

-

Agrochemicals: It can act as a precursor for developing novel pesticides and herbicides with specific biological targets.[1]

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

-

Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]

-

MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Available at: [Link]

-

MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Available at: [Link]

-

MDPI. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Available at: [Link]

-

PubChem. Thiophene-2-carboxylic acid (4-chloro-phenyl)-amide. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available at: [Link]

-

The Organic Division of the American Chemical Society. (2013). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4-chlorophenyl thiophene-2-carboxylate | 3441-41-6 [smolecule.com]

- 5. This compound | C11H7ClO2S | CID 2735808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies [mdpi.com]

Physical and chemical properties of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

An In-Depth Technical Guide to 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

Foreword: The Architectural Significance of a Substituted Thiophene

In the landscape of modern organic chemistry and drug discovery, the thiophene nucleus stands as a "privileged pharmacophore," a foundational scaffold upon which a multitude of therapeutic agents and functional materials are built.[1] Its unique electronic properties and bioisosteric relationship with the benzene ring make it a cornerstone of medicinal chemistry. This guide focuses on a specific, highly functionalized derivative: this compound. The strategic placement of a 4-chlorophenyl group and a carboxylic acid on the thiophene ring creates a molecule of significant interest, offering a confluence of reactivity, structural rigidity, and electronic characteristics. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its physical and chemical properties, reactivity profile, and analytical characterization.

Molecular Identity and Structural Framework

The precise arrangement of atoms in this compound dictates its entire chemical persona. The molecule consists of a central five-membered thiophene ring. A carboxylic acid group is attached at the C2 position, and a 4-chlorophenyl substituent is located at the C4 position.[2] This substitution pattern is key to its utility as a synthetic intermediate.

-

IUPAC Name: this compound[2]

-

CAS Number: 386715-46-4[2]

-

Molecular Formula: C₁₁H₇ClO₂S[2]

-

Synonyms: 4-(p-chlorophenyl)-thiophene-2-carboxylic acid, 4-(4-Chlorophenyl)-2-thiophenecarboxylic acid[2]

Caption: Molecular structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are critical for determining its handling, formulation, and behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 238.69 g/mol | [2] |

| Appearance | Off-white amorphous powder | [3][4] |

| Melting Point | 239-246 °C (for the bromo- analog) | [4] |

| Monoisotopic Mass | 237.9855283 Da | [2] |

| Predicted XlogP | 3.7 | [2][5] |

| Predicted pKa | Data not readily available; expected to be acidic due to the carboxylic acid group. | |

| Solubility | Expected to be soluble in organic solvents like ether and alcohol, but insoluble in water. | [1] |

Note: Experimental data for some properties of this specific isomer is sparse. Data for the closely related 5-(4-chlorophenyl) and 4-(4-bromophenyl) analogs are provided for context where available. The melting point of the 5-(4-chlorophenyl) isomer is 247-253 °C.[3]

Spectroscopic Profile: Deciphering the Molecular Signature

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and phenyl rings. The thiophene protons, being in an electron-rich aromatic system, will appear in the aromatic region (typically 7.0-8.5 ppm). The protons on the chlorophenyl ring will also appear in this region, likely as two doublets characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid around 160-170 ppm.[6] A series of signals will be present in the 120-150 ppm range corresponding to the aromatic carbons of the thiophene and chlorophenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid functional group. A very broad absorption is expected in the 2500-3300 cm⁻¹ range due to the O-H stretching of the hydrogen-bonded acid dimer. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch will be present around 1680-1710 cm⁻¹.[7][8]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its two primary functional components: the carboxylic acid group and the substituted aromatic thiophene ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for synthetic transformations.[9] It readily undergoes reactions typical of its class:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is a fundamental reaction for modifying the compound's solubility and creating prodrugs.[10]

-

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride with SOCl₂) followed by reaction with an amine.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key reactions of the carboxylic acid group.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene.[1][11] However, the carboxylic acid group at the C2 position is an electron-withdrawing and deactivating group, which will direct incoming electrophiles primarily to the C5 position. The reactivity of the thiophene core is central to its use as a scaffold in building more complex molecules, often through metal-catalyzed cross-coupling reactions.[12]

Plausible Synthetic Pathway

While multiple synthetic routes exist for substituted thiophenes, a common and versatile strategy involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

Caption: A plausible Suzuki-Miyaura coupling synthesis route.

This process would involve coupling a commercially available building block like ethyl 4-bromothiophene-2-carboxylate with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid product.[10]

Safety and Handling

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[2]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, experimental protocols must be designed as self-validating systems where the procedure itself minimizes error and confirms the quality of the result.

Protocol 1: Determination of Melting Point

Objective: To accurately determine the melting point range of a purified sample of this compound.

Causality: The melting point is a fundamental physical constant that serves as an indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Impurities, especially residual solvent, will lead to an inaccurate, depressed melting point.

-

Loading: Finely crush a small amount of the dry sample on a watch glass. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on the benchtop to pack the sample into the bottom. A sample height of 2-3 mm is ideal for uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Initial): Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (literature value for a similar compound is ~240-250 °C).[3][4] This step saves time without compromising accuracy in the critical phase.

-

Slow Heating (Measurement): Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial to allow the temperature of the sample and the thermometer to equilibrate with the heating block, ensuring an accurate reading.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

-

Validation: A sharp, un-depressed melting range that is consistent across multiple measurements validates both the purity of the sample and the accuracy of the technique.

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy

Objective: To prepare a solution of this compound for analysis by ¹H NMR to confirm its structure.

Causality: NMR spectroscopy relies on the magnetic properties of atomic nuclei. The choice of solvent is critical. A deuterated solvent (where ¹H is replaced by ²H) is used because it is "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from obscuring the signals from the analyte.

Methodology:

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Given the polarity of the carboxylic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It is also useful for observing the acidic proton, which is less likely to undergo rapid exchange than in protic solvents like methanol-d₄.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the dry compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. The exact volume ensures the sample is within the detection region of the NMR coil.

-

Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the solid is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra. If necessary, gentle warming in a water bath can aid dissolution.

-

Validation: The resulting spectrum should show sharp, well-resolved peaks. The presence of the broad carboxylic acid proton signal in DMSO-d₆ and the absence of a large residual ¹H peak from the solvent (other than the small, known quintet for residual DMSO-d₅) validates the success of the sample preparation.

References

- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.

- Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. PubMed.

- This compound | C11H7ClO2S | CID 2735808. PubChem.

- Thiophene-2-carboxylic acid. Wikipedia.

- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis.

- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid deriv

- Synthesis and Characterization of the Novel Thiophene Derivatives.

- Synthesis and Characterization of the Novel Thiophene Derivatives.

- Buy 4-chlorophenyl thiophene-2-carboxyl

- This compound (C11H7ClO2S). PubChemLite.

- Thiophene. Wikipedia.

- 5-(4-Chlorophenyl)thiophene-2-carboxylic acid. Chem-Impex.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- 4-(4-Bromophenyl)thiophene-2-carboxylic acid. Chem-Impex.

- 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.

- 21.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H7ClO2S | CID 2735808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C11H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. Buy 4-chlorophenyl thiophene-2-carboxylate | 3441-41-6 [smolecule.com]

- 11. Thiophene - Wikipedia [en.wikipedia.org]

- 12. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Initial Screening of 4-(4-Chlorophenyl)thiophene-2-carboxylic Acid Derivatives

This guide provides an in-depth overview of the strategic discovery and meticulous initial screening process for a novel class of compounds: 4-(4-chlorophenyl)thiophene-2-carboxylic acid derivatives. We will explore the scientific rationale behind their design, the synthetic methodologies employed, and the comprehensive battery of assays utilized to identify promising lead candidates for further drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and actionable protocols.

Introduction: The Rationale for Thiophene-Based Scaffolds in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Thiophene and its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5] The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the thiophene ring is often employed as a bioisostere for the phenyl group, a strategy that can improve a compound's physicochemical properties, metabolic stability, and binding affinity.[1][6]

The core structure of this compound combines the advantageous properties of the thiophene ring with a strategically placed 4-chlorophenyl group and a carboxylic acid moiety.[7][8] This design is predicated on the hypothesis that the chlorophenyl group will facilitate specific interactions within the target binding pocket, while the carboxylic acid can serve as a key anchoring point or be modified to modulate solubility and pharmacokinetic properties.

Synthesis and Library Generation

The generation of a diverse library of this compound derivatives is a critical first step. A robust and flexible synthetic strategy is paramount to allow for the introduction of a wide range of chemical diversity.

General Synthetic Approach

A common and effective route to synthesize the core scaffold involves a multi-step process.[9] This typically begins with the sulfonation of thiophene, followed by amination and subsequent carboxylation.[9] Modifications to this core structure can then be introduced to create a library of derivatives. For instance, the carboxylic acid group can be converted to various amides, esters, or other functional groups to explore the structure-activity relationship (SAR).[10][11]

Experimental Protocol: General Synthesis of Amide Derivatives

-

Acid Chloride Formation: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene), add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in an appropriate solvent (e.g., tetrahydrofuran).

-

To this solution, add the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents).

-

Stir the reaction at room temperature for 8-12 hours.

-

Upon completion, work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.[11]

Library Design and Visualization

The design of the derivative library should be guided by principles of medicinal chemistry to maximize the exploration of chemical space. This includes varying substituents on the phenyl ring, modifying the linker between the thiophene and other functional groups, and exploring a range of functionalities at the 2-position of the thiophene ring.

Caption: Synthetic diversification of the core scaffold.

Initial Screening: A Multi-pronged Approach

The initial screening phase is designed to rapidly identify compounds with desirable biological activity and drug-like properties from the synthesized library. A tiered approach, starting with high-throughput screening (HTS) and progressing to more detailed secondary and tertiary assays, is employed to efficiently manage resources and focus on the most promising candidates.

High-Throughput Screening (HTS)

The primary goal of HTS is to test a large number of compounds in a rapid and cost-effective manner to identify "hits" that exhibit activity against a specific biological target.[12][13] The choice of HTS assay is critical and depends on the intended therapeutic target of the compound library.

Experimental Protocol: Generic HTS Assay Workflow

-

Assay Development and Miniaturization: Develop a robust and reproducible assay in a low-volume format (e.g., 384- or 1536-well plates).[14]

-

Pilot Screen: Conduct a pilot screen with a small subset of the library to assess assay performance, including the Z'-factor, which should ideally be greater than 0.5 for a robust assay.[14]

-

Full Library Screen: Screen the entire compound library at a single concentration (e.g., 10 µM).

-

Data Analysis: Analyze the screening data to identify compounds that meet the predefined hit criteria (e.g., >50% inhibition).

-

Hit Confirmation: Re-test the initial hits to confirm their activity and rule out false positives.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C11H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 8. This compound | C11H7ClO2S | CID 2735808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | 496051-23-1 [smolecule.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]

- 12. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (PDF) High-Throughput Screening Assay for Identification of [research.amanote.com]

- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Topic: Biological Activity of Novel Thiophene-2-Carboxamide Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Thiophene-2-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures"—cores that can bind to multiple, diverse biological targets through strategic modifications. The thiophene ring is a quintessential example of such a scaffold, ranking as the fourth most common heterocyclic moiety in FDA-approved small-molecule drugs.[1] Its unique electronic properties, arising from the sulfur heteroatom, and its structural planarity make it an ideal anchor for designing potent and selective therapeutic agents.[2] When functionalized with a carboxamide group at the 2-position, the resulting thiophene-2-carboxamide core becomes a remarkably versatile platform for generating compounds with a broad spectrum of biological activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[3][4][5]

This guide moves beyond a simple recitation of facts. As a senior application scientist, my objective is to illuminate the causality behind the science—why specific synthetic routes are chosen, how molecular modifications translate into biological function, and how robust experimental design validates these findings. We will explore the synthesis, multifaceted biological activities, and critical structure-activity relationships (SAR) of novel thiophene-2-carboxamide derivatives, providing researchers and drug development professionals with a comprehensive and actionable resource.

Foundational Chemistry: The Synthesis of Thiophene-2-Carboxamide Derivatives

The biological potential of any derivative is fundamentally enabled by its synthesis. The choice of synthetic strategy is paramount as it dictates the feasibility of introducing chemical diversity at key positions, which is the cornerstone of optimizing a lead compound. A common and effective approach involves a multi-step process beginning with the construction of the thiophene ring, followed by the crucial amide bond formation.

One of the most reliable methods for constructing the substituted thiophene ring is the Gewald aminothiophene synthesis . This one-pot reaction elegantly combines an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[6] The amino group then serves as a handle for subsequent modifications. The final, critical step is the formation of the carboxamide linkage, typically achieved by coupling the thiophene-2-carboxylic acid (or its activated form, like an acyl chloride) with a desired amine.

Workflow: Generalized Synthetic Protocol

The following protocol illustrates a representative synthesis. The rationale for this approach is its modularity; by varying the starting materials (ketone, amine), a diverse library of derivatives can be efficiently generated for screening.

Caption: A modular synthetic workflow for thiophene-2-carboxamide derivatives.

Step-by-Step Methodology:

-

Thiophene Synthesis (Gewald Reaction):

-

To a stirred solution of the appropriate ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) followed by a catalytic amount of a base such as morpholine.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The rationale for using a base is to deprotonate the active methylene compound, initiating the condensation.

-

Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is the desired 2-aminothiophene ester, which is collected by filtration and purified.

-

-

Saponification:

-

Suspend the synthesized ester (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

-

Reflux the mixture for 3-6 hours until TLC indicates the disappearance of the starting material. This hydrolysis step converts the ester to a carboxylic acid, which is necessary for the subsequent amide coupling.

-

Cool the solution and acidify with dilute HCl to a pH of ~3-4 to precipitate the thiophene-2-carboxylic acid. Filter and dry the product.

-

-

Amide Bond Formation:

-

Dissolve the thiophene-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in an anhydrous solvent such as DMF.

-

Add a non-nucleophilic base like DIPEA (2.0 eq) to the mixture. The base neutralizes the acid formed, driving the reaction forward.

-

Stir at room temperature for 12-24 hours. Monitor by TLC.

-

Perform an aqueous workup to remove excess reagents and purify the final thiophene-2-carboxamide derivative using column chromatography.

-

Anticancer Activity: Targeting Tumor Proliferation and Angiogenesis

The thiophene-2-carboxamide scaffold has emerged as a powerful framework for developing novel anticancer agents.[2] These derivatives have been shown to inhibit tumor growth through multiple mechanisms, most notably by targeting key enzymes involved in cell signaling and proliferation.

Mechanism of Action: VEGFR-2 and Tubulin Inhibition

A primary strategy in modern oncology is to inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that mediates this process.[7] Several novel thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[7][8] For example, compound 14d from one study demonstrated effective VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM and exhibited excellent anti-proliferative activity against multiple cancer cell lines.[7] The mechanism involves blocking the cell cycle, inducing apoptosis (programmed cell death), and increasing the production of reactive oxygen species (ROS) within cancer cells.[7]

Another validated anticancer strategy is the disruption of microtubule dynamics. Microtubules are essential for cell division, and agents that interfere with their function are potent mitotic inhibitors. Thiophene-carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a well-known natural product that binds to the colchicine-binding site of tubulin.[9][10] These synthetic mimics were shown to disrupt the formation of 3D tumor spheroids and exhibited potent cytotoxicity against hepatocellular carcinoma cell lines.[9][10]

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the concentration required to inhibit 50% of a biological process. Lower IC₅₀ values indicate higher potency.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 2b | Hep3B (Liver Cancer) | 5.46 | Tubulin Inhibition | [9] |

| Compound 2e | Hep3B (Liver Cancer) | 12.58 | Tubulin Inhibition | [9] |

| Compound 5b | MCF-7 (Breast Cancer) | 0.09 | PTP1B Inhibition | [11] |

| Compound 5c | HepG2 (Liver Cancer) | 0.72 | PTP1B Inhibition | [11] |

| MB-D2 | A375 (Melanoma) | < 50 | Caspase 3/7 Activation | [12][13] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a self-validating system because it includes both negative (untreated cells) and positive (known cytotoxic drug) controls, ensuring that the observed effects are due to the test compound.

-

Cell Seeding: Plate cancer cells (e.g., HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene-2-carboxamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and cells treated with a standard anticancer drug like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient time for the compound to exert its antiproliferative effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health. Thiophene-2-carboxamide derivatives have shown considerable promise as a new class of antimicrobial agents, with activity against both Gram-positive and Gram-negative pathogens.[3][14]

Mechanism of Action: Targeting Bacterial Viability

The antimicrobial effects of these compounds are multifaceted. Some derivatives function by inhibiting essential bacterial enzymes. For instance, studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamides revealed their potential to inhibit β-lactamase, an enzyme that confers resistance to common antibiotics like penicillin.[15] Other derivatives appear to act by disrupting the integrity of the bacterial cell membrane, leading to increased permeability and cell death.[16]

Structure-activity relationship studies have been particularly insightful in this area. Research has shown that 3-amino substituted thiophene-2-carboxamides display significantly higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[3] This highlights the critical role of the amino group, likely in forming key hydrogen bonds with the biological target.

Caption: Potential antimicrobial targets of thiophene-2-carboxamide derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/ID | Target Organism | MIC (µg/mL) | Reference |

| 3-Amino derivatives (7a-c) | S. aureus (Gram +) | 12.5 - 25 | [3] |

| 3-Amino derivatives (7a-c) | P. aeruginosa (Gram -) | 25 - 50 | [3] |

| Thiophene Thioureides | B. subtilis (Gram +) | 7.8 - 125 | [17] |

| Thiophene Thioureides | E. coli (Gram -) | 31.25 - 250 | [17] |

| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitative antimicrobial susceptibility testing. Its internal controls (growth and sterility) ensure the reliability of the results.

-

Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene derivative in the broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only sterile broth.

-

Positive Control: A well containing a known antibiotic (e.g., Ampicillin).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). The growth control must be turbid and the sterility control must be clear for the assay to be valid.

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Chronic inflammation is a hallmark of numerous diseases, from arthritis to cardiovascular disease. Thiophene-based compounds have a history as effective anti-inflammatory agents, with marketed drugs like Tinoridine and Tiaprofenic acid serving as key examples.[4][18] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory response.

Mechanism of Action: COX/LOX Inhibition

Inflammation is largely mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by COX and lipoxygenase (LOX) enzymes, respectively.[18] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking this pathway. Novel thiophene-2-carboxamide derivatives are being explored as next-generation inhibitors, with some designed as dual COX/LOX inhibitors to provide broader anti-inflammatory coverage with potentially fewer side effects.[4] The presence of carboxylic acids, amides, and methoxy groups on the thiophene scaffold has been shown to be important for recognizing and inhibiting these enzymes.[18]

Caption: Inhibition of the arachidonic acid cascade by dual COX/LOX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

This is a colorimetric enzyme inhibition assay that provides a direct measure of the compound's ability to block COX activity.

-

Reagent Preparation: Prepare assay buffer, heme, and a solution of the COX-1 or COX-2 enzyme. Prepare a colorimetric substrate solution (e.g., TMPD).

-

Compound Incubation: In a 96-well plate, add the enzyme to the buffer. Then, add the thiophene derivative at various concentrations (or a known inhibitor like celecoxib for a positive control). Allow the compound and enzyme to incubate for a set period (e.g., 15 minutes) at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Initiating the Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. The COX enzyme will convert the arachidonic acid to prostaglandin G₂.

-

Colorimetric Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize the TMPD, producing a colored product.

-

Absorbance Measurement: Read the absorbance of the plate at 590 nm every minute for 5 minutes to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated enzyme control. Determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.

Conclusion and Future Directives

The thiophene-2-carboxamide scaffold is undeniably a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics. The research clearly demonstrates that strategic modifications to this core can yield potent and selective inhibitors for anticancer, antimicrobial, and anti-inflammatory applications. The causality is clear: the electronic nature of the thiophene ring combined with the hydrogen-bonding capabilities of the carboxamide group provides a strong foundation for target binding, while substituents at other positions fine-tune potency and selectivity.

The path forward requires a multidisciplinary approach. Future work should focus on:

-

Rational Design: Leveraging computational tools like molecular docking and DFT studies to refine SAR and design next-generation derivatives with enhanced target affinity and specificity.[7][9]

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are not only potent but also have favorable drug-like characteristics.

-